molecular formula C25H35N3O2 B12417210 Pde4B/7A-IN-2

Pde4B/7A-IN-2

Katalognummer: B12417210
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: QYHJCCPZZFERTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pde4B/7A-IN-2 involves the preparation of anilide and benzylamide derivatives of arylpiperazinylalkanoic acids. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Pde4B/7A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Pde4B/7A-IN-2 has several scientific research applications, including:

Wirkmechanismus

Pde4B/7A-IN-2 exerts its effects by inhibiting the activity of phosphodiesterase 4B and phosphodiesterase 7A. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn modulates various cellular pathways involved in inflammation and immune responses. The compound targets specific molecular pathways, including the cyclic adenosine monophosphate signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Pde4B/7A-IN-2 include:

Uniqueness

This compound is unique due to its dual inhibitory activity against both phosphodiesterase 4B and phosphodiesterase 7A, which provides a broader range of biological effects compared to compounds that target only one of these enzymes. This dual activity makes it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

Pde4B/7A-IN-2 is a selective inhibitor of phosphodiesterase 4B (PDE4B) and phosphodiesterase 7A (PDE7A), enzymes that play significant roles in the regulation of cyclic adenosine monophosphate (cAMP) levels within cells. The modulation of cAMP is crucial for various physiological processes, including inflammation, immune responses, and neuroprotection. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases, respiratory conditions, and possibly neurological disorders.

The primary mechanism of action for this compound involves the inhibition of PDE4B and PDE7A, leading to increased intracellular cAMP levels. Elevated cAMP can enhance anti-inflammatory responses and modulate immune cell activity. Specifically, PDE4B is known to regulate the production of pro-inflammatory cytokines by degrading cAMP, while PDE7A has been implicated in T cell activity regulation.

Table 1: Comparison of PDE4B and PDE7A Functions

EnzymeFunctionRole in Disease
PDE4BDegrades cAMPInvolved in asthma, COPD
PDE7ARegulates T cell activityImplicated in autoimmune diseases

Inhibition of Inflammatory Responses

Research indicates that this compound significantly reduces inflammation by inhibiting the release of pro-inflammatory cytokines. In a study involving a murine model of asthma, treatment with selective PDE inhibitors led to a decrease in eosinophil infiltration and reduced airway hyperreactivity (AHR) when challenged with allergens such as ovalbumin (OVA) .

Case Study: Asthma Model

In an experimental setup using BALB/c mice, the administration of this compound resulted in:

  • Reduced Eosinophil Counts : A significant reduction was observed in bronchoalveolar lavage fluid (BALF) post-treatment.
  • Cytokine Profile Alteration : The levels of Th2 cytokines (IL-4, IL-5) were notably decreased compared to control groups .

Neuroprotective Effects

This compound has also been explored for its potential neuroprotective effects. In vitro studies demonstrated that the compound can induce apoptosis in chronic lymphocytic leukemia (CLL) cells through its action on PDE4 and PDE7 pathways . This suggests a broader application in oncology beyond its anti-inflammatory properties.

Table 2: Summary of Biological Activities

ActivityEffectReference
Anti-inflammatoryReduced eosinophil infiltration
Cytokine modulationDecreased IL-4 and IL-5 levels
Induction of apoptosisTriggered cell death in CLL cells

Research Findings

This compound has been characterized through various studies highlighting its potency and selectivity against PDE enzymes. For instance, a yeast-based screening system was utilized to confirm its selective inhibition of both PDE4 and PDE7 families, demonstrating significant anti-inflammatory activity . Furthermore, the compound's ability to elevate cAMP levels has been linked to enhanced immunosuppressive effects, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Eigenschaften

Molekularformel

C25H35N3O2

Molekulargewicht

409.6 g/mol

IUPAC-Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)pentanamide

InChI

InChI=1S/C25H35N3O2/c1-20(2)21-11-13-22(14-12-21)26-25(29)10-6-7-15-27-16-18-28(19-17-27)23-8-4-5-9-24(23)30-3/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,26,29)

InChI-Schlüssel

QYHJCCPZZFERTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.